benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate

Chiral purity Lifitegrast synthesis Ester deprotection comparison

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate (CAS 1194550-59-8, as hydrochloride salt) is a chiral L-phenylalanine derivative bearing a 3-methylsulfonyl substituent on the aromatic ring and a benzyl ester protecting group at the C-terminus. It is the designated key intermediate in the synthesis of Lifitegrast (Xiidra), an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for dry eye disease.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
Cat. No. B14767276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C17H19NO4S/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13/h2-10,16H,11-12,18H2,1H3
InChIKeyNAHLQFJKVQKZSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate: A Key Lifitegrast Intermediate for Chiral API Procurement


Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate (CAS 1194550-59-8, as hydrochloride salt) is a chiral L-phenylalanine derivative bearing a 3-methylsulfonyl substituent on the aromatic ring and a benzyl ester protecting group at the C-terminus [1]. It is the designated key intermediate in the synthesis of Lifitegrast (Xiidra), an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for dry eye disease [2]. The compound possesses a single defined stereocenter at the 2-position with absolute (S)-configuration, a molecular weight of 333.40 g/mol (free base) or 369.86 g/mol (HCl salt), and is typically supplied as the hydrochloride salt for enhanced stability [1].

Why Benzyl (2S)-2-Amino-3-(3-Methanesulfonylphenyl)propanoate Cannot Be Replaced by In-Class Analogs


Three structural features of this compound are simultaneously constrained by the downstream chemistry and pharmacology of Lifitegrast, making generic substitution with apparently similar phenylalanine derivatives invalid. First, the (S)-configuration is mandatory; the (R)-enantiomer yields a therapeutically inactive Lifitegrast diastereomer classified as an enantiomeric impurity [1]. Second, the benzyl ester is not merely a protecting group but determines the optical purity of the final API, with benzyl ester hydrogenolysis delivering 98.5% S enantiomer versus only 79–94.5% S enantiomer from methyl ester hydrolysis [2]. Third, the 3-methylsulfonyl substitution position is specific to the Lifitegrast pharmacophore, with the 4-methylsulfonyl regioisomer designated as Lifitegrast Impurity DW . Substituting any of these features—stereochemistry, ester moiety, or ring substitution pattern—compromises the optical purity, regulatory compliance, or therapeutic efficacy of the final drug substance.

Quantitative Differentiation Evidence: Benzyl (2S)-2-Amino-3-(3-Methanesulfonylphenyl)propanoate vs. Closest Comparators


Benzyl Ester vs. Methyl Ester: Optical Purity of Final Lifitegrast API

The benzyl ester protecting group is not interchangeable with a methyl ester in Lifitegrast manufacturing. Transfer hydrogenolysis of the Lifitegrast benzyl ester delivers the final API with 98.5% S enantiomer (equivalent to 97.0% enantiomeric excess), while hydrolysis of the corresponding methyl ester yields Lifitegrast with only 79–94.5% S enantiomeric purity [1]. This represents up to a 19.5 percentage-point loss in chiral purity when the methyl ester route is employed, potentially falling below ICH Q6A thresholds for enantiomeric impurity control. The benzyl ester enables a neutral hydrogenolysis mechanism that minimizes racemization at the chiral center, whereas methyl ester hydrolysis under basic or acidic conditions promotes epimerization [1].

Chiral purity Lifitegrast synthesis Ester deprotection comparison

Stereochemical Configuration: (S)-Enantiomer Chiral Stability vs. (R)-Enantiomer Impurity Risk

The (S)-enantiomer is the sole therapeutically active configuration, and its chiral integrity under stress conditions has been quantified. A pH-dependent chiral interconversion study demonstrated that (S)-Lifitegrast converts to the (R)-enantiomer at a rate of only 0.22% over 24 days at 80°C in pH 7.4 buffer [1]. Under the same conditions, the (R)-enantiomer converts to the (S)-form at a comparable rate of 0.21% [1]. This low interconversion rate confirms that once the (S)-configured intermediate is incorporated into the final API, the stereocenter remains stable under accelerated storage conditions, minimizing the risk of enantiomeric impurity growth during shelf life. The (R)-enantiomer of the benzyl ester intermediate (CAS 2049127-88-8) is categorized as an enantiomeric impurity that, if carried through synthesis, yields pharmacologically inactive (R)-Lifitegrast [1].

Chiral chromatography Enantiomeric stability Lifitegrast quality control

Benzyl Ester Hydrogenolysis vs. Base Hydrolysis: Racemization Control in Final Deprotection

Even when using the same benzyl ester intermediate, the choice of deprotection method critically affects enantiomeric purity. Transfer hydrogenolysis of the benzyl ester yields Lifitegrast with 98.5% S enantiomer (97.0% ee), whereas base-catalyzed hydrolysis of the same benzyl ester using sodium hydroxide in dioxane/water produces Lifitegrast with only 94.8% enantiomeric excess [1]. This 2.2 percentage-point ee advantage of hydrogenolysis over base hydrolysis is mechanistically attributed to the neutral reaction conditions avoiding base-catalyzed enolization at the α-carbon, which is the primary racemization pathway for phenylalanine derivatives. Acid-catalyzed hydrolysis performs even worse, with patent literature noting that local pH below approximately 1 should be avoided to reduce racemization [1]. The benzyl ester is therefore uniquely suited for the hydrogenolysis approach, providing a traceless deprotection strategy that preserves stereochemical integrity.

Racemization Catalytic hydrogenolysis Lifitegrast manufacturing

Chemoenzymatic Process Purity: High Enantiomeric Excess and Chemical Purity at 300 g Scale

A recently reported chemoenzymatic process for synthesizing the target compound 1·HCl (the hydrochloride salt of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate) achieved 99.7% chemical purity and 99.9% enantiomeric excess at a demonstrated 300 g batch scale, with the key enzymatic resolution step operating at a substrate concentration of 100 g/L [1]. The overall yield from the starting material was 23.4%, and the undesired (D)-enantiomer was recycled via an acetic anhydride/acetic acid racemization system to regenerate racemic substrate at 47.5% recovery (vs. 50% theoretical maximum) with 99.8% purity [1]. While this yield is moderate, the exceptional purity and ee values exceed typical small-molecule intermediate specifications (commonly >98.0% purity and >98.0% ee) and demonstrate that the compound can be manufactured to near-homochiral specifications suitable for pharmaceutical use.

Chemoenzymatic synthesis Enzymatic resolution Scalable manufacturing

Regiochemistry: 3-Methylsulfonyl vs. 4-Methylsulfonyl Substitution Requirements

The methylsulfonyl substituent must occupy the 3-position (meta) of the phenyl ring for incorporation into the Lifitegrast pharmacophore. The 4-methylsulfonyl regioisomer, benzyl (2S)-2-amino-3-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1865726-28-8), is formally designated as Lifitegrast Impurity DW and is not a productive intermediate for the approved synthetic route . In Lifitegrast, the 3-methylsulfonylphenyl moiety occupies a specific steric and electronic environment within the LFA-1 binding pocket; the para-substituted analog, if carried through an analogous synthetic sequence, would position the sulfone group differently in space, disrupting the binding interaction with the integrin target. The regioisomer has the same molecular formula (C17H19NO4S) and molecular weight (333.40 g/mol) as the target compound free base, making it a co-eluting or near-co-eluting impurity that requires careful chromatographic resolution during quality control .

Regioisomer control Lifitegrast pharmacophore Impurity profiling

Procurement-Driven Application Scenarios for Benzyl (2S)-2-Amino-3-(3-Methanesulfonylphenyl)propanoate


GMP-Compliant Lifitegrast API Manufacturing Requiring >98.5% S-Enantiomer Control

Pharmaceutical manufacturers producing Lifitegrast (Xiidra) API under cGMP conditions should prioritize procurement of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride with documented enantiomeric excess ≥99.0% and chemical purity ≥99.0%. The benzyl ester is the only intermediate form that enables transfer hydrogenolysis to yield Lifitegrast with 98.5% S enantiomer (97.0% ee), as established by WO 2009/139817 A2 [1]. The methyl ester alternative delivers only 79–94.5% S enantiomer, making it unsuitable for regulatory-compliant manufacturing [1]. This scenario applies to generic drug manufacturers filing ANDAs referencing Xiidra and requiring tight control of the (R)-enantiomer impurity below ICH Q3A thresholds.

Enzymatic Resolution Process Development at Pilot to Production Scale

Process chemistry groups developing scalable enzymatic routes to Lifitegrast intermediates can utilize the chemoenzymatic methodology reported by Wu et al. (2024), which achieved 99.7% purity and 99.9% ee for the target compound at 300 g scale [2]. The demonstrated 100 g/L substrate loading and (D)-enantiomer recycling efficiency of 47.5% (vs. 50% theoretical) provide benchmark metrics for pilot-plant design [2]. This scenario is particularly relevant for CROs and CDMOs offering Lifitegrast intermediate manufacturing services who need to validate their process against published performance data.

Enantiomeric Impurity Reference Standard Procurement and Method Validation

Quality control laboratories developing chiral HPLC methods for Lifitegrast intermediates and API require both the (S)-target compound and the (R)-enantiomer (CAS 2049127-88-8) as reference standards. The chiral HPLC method reported by Gundeti et al. (2024) on Chiralpak IC stationary phase with water/methanol mobile phase provides a validated analytical framework [3]. The documented chiral interconversion rate of 0.22% over 24 days at 80°C and pH 7.4 establishes system suitability criteria for forced degradation studies [3]. Procurement of both enantiomers with certificate of analysis specifying ≥99.0% ee enables accurate method validation and routine batch release testing.

Regioisomer-Controlled Intermediate Supply for Late-Stage Lifitegrast Coupling

In the convergent synthesis of Lifitegrast where the benzyl ester intermediate is coupled to the tetrahydroisoquinoline acid fragment, any contamination with the 4-methylsulfonyl regioisomer (CAS 1865726-28-8) would produce a regioisomeric Lifitegrast impurity that is not resolved from the API by typical reversed-phase HPLC . Procurement specifications must therefore include a regioisomer limit test (e.g., ≤0.15% 4-isomer by HPLC) to prevent carry-through of this impurity to the final drug substance. This scenario is critical for procurement managers sourcing the intermediate from multiple vendors, where regioisomer content may vary depending on the starting 3-methylsulfonylbenzaldehyde quality.

Quote Request

Request a Quote for benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.